molecular formula C27H20N2O2S B2687799 (Z)-N-(3-(2-methoxyphenyl)-4-(naphthalen-2-yl)thiazol-2(3H)-ylidene)benzamide CAS No. 402945-31-7

(Z)-N-(3-(2-methoxyphenyl)-4-(naphthalen-2-yl)thiazol-2(3H)-ylidene)benzamide

Cat. No. B2687799
CAS RN: 402945-31-7
M. Wt: 436.53
InChI Key: LMDCSNCUMXNHAH-DQSJHHFOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-N-(3-(2-methoxyphenyl)-4-(naphthalen-2-yl)thiazol-2(3H)-ylidene)benzamide, also known as MNTB, is a synthetic compound that has gained attention in the scientific community due to its potential as a therapeutic agent. MNTB is a thiazole-based compound that has shown promising results in various scientific studies.

Mechanism of Action

Target of Action

TCMDC-125668, also known as Oprea1_626144, N-[(2Z)-3-(2-methoxyphenyl)-4-(naphthalen-2-yl)-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide, or (Z)-N-(3-(2-methoxyphenyl)-4-(naphthalen-2-yl)thiazol-2(3H)-ylidene)benzamide, primarily targets the essential malarial kinase PfCLK3 . PfCLK3 plays a critical role in the regulation of malarial parasite RNA splicing and is essential for the survival of blood stage Plasmodium falciparum .

Mode of Action

The compound TCMDC-125668 interacts with its target, PfCLK3, by inhibiting its function. The co-crystal structure of PfCLK3 with TCMDC-125668 has been solved, which facilitated the rational design of covalent inhibitors of this validated drug target . This interaction results in the disruption of the parasite’s RNA splicing, thereby affecting its survival .

Biochemical Pathways

The inhibition of PfCLK3 by TCMDC-125668 affects the RNA splicing pathway in the malaria parasite. RNA splicing is a crucial process in the parasite’s life cycle, and its disruption leads to downstream effects that impair the parasite’s survival . Additionally, TCMDC-125668 has been found to inhibit protein translation and activate the amino acid starvation response .

Result of Action

The molecular and cellular effects of TCMDC-125668’s action primarily involve the disruption of RNA splicing and protein translation in the malaria parasite. This disruption impairs the parasite’s survival and growth . The compound’s action results in the rapid killing of P. falciparum at the trophozoite to schizont stages, prevention of the development of stage V gametocytes, and inhibition of the development of liver stage parasites .

properties

IUPAC Name

N-[3-(2-methoxyphenyl)-4-naphthalen-2-yl-1,3-thiazol-2-ylidene]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H20N2O2S/c1-31-25-14-8-7-13-23(25)29-24(22-16-15-19-9-5-6-12-21(19)17-22)18-32-27(29)28-26(30)20-10-3-2-4-11-20/h2-18H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMDCSNCUMXNHAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C(=CSC2=NC(=O)C3=CC=CC=C3)C4=CC5=CC=CC=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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